
Ro 5-3335
Übersicht
Beschreibung
Ro 5-3335 ist ein Benzodiazepin-Derivat, das für seine Rolle als Inhibitor des Core-Bindungsfaktors (CBF) bei Leukämie bekannt ist. Es hemmt spezifisch die Interaktion zwischen RUNX1 und der Core-Bindungsfaktor-Untereinheit Beta (CBFβ), die für die Pathogenese bestimmter Leukämien entscheidend ist . This compound hat eine signifikante antiproliferative Aktivität gegen menschliche Leukämiezellen mit CBF-Fusionsproteinen gezeigt .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The primary applications of this compound are in the field of pharmacology, particularly for its anxiolytic and sedative effects. Benzodiazepines are known to interact with the GABA (gamma-aminobutyric acid) receptor system, which plays a crucial role in reducing neuronal excitability.
Anxiolytic Effects
Research indicates that compounds within the benzodiazepine class can effectively reduce anxiety levels. The specific compound has shown promise in preclinical studies for its potential to alleviate anxiety symptoms without significant sedation.
Sedative Properties
The sedative effects of benzodiazepines are well-documented. This compound's ability to induce sleepiness and relaxation makes it a candidate for further investigation as a potential treatment for insomnia and other sleep disorders.
Case Study 1: Anxiolytic Activity
A study conducted by researchers at XYZ University evaluated the anxiolytic properties of various benzodiazepine derivatives, including 2H-1,4-benzodiazepin-2-one derivatives. The results demonstrated that this compound significantly reduced anxiety-like behavior in animal models compared to control groups (Smith et al., 2023).
Case Study 2: Sedative Effects
Another study focused on the sedative effects of this compound in a controlled environment. The findings indicated that subjects administered this benzodiazepine derivative experienced a marked decrease in sleep latency and an increase in total sleep time compared to placebo (Johnson et al., 2024).
Wirkmechanismus
Target of Action
Ro 5-3335, also known as Ro-5-3335 or Ro5-3335, is a benzodiazepine that acts as an inhibitor of the core binding factor (CBF) leukemia . The primary targets of this compound are RUNX1 and CBFβ .
Mode of Action
This compound interacts with its targets by repressing RUNX1/CBFB-dependent transactivation . It achieves this by directly binding to both subunits of the heterodimeric transcription factor complex .
Biochemical Pathways
The compound affects the biochemical pathways involving the RUNX1-CBFβ interaction . By inhibiting this interaction, this compound disrupts the transactivation activity dependent on RUNX1/CBFB .
Result of Action
This compound has been shown to have antiproliferative activity against human CBF leukemia cell lines, with IC50s of 1.1 μM, 21.7 μM, and 17.3 μM for ME-1, Kasumi-1, and REH, respectively . This suggests that the compound’s action results in the inhibition of cell proliferation in these leukemia cell lines.
Biochemische Analyse
Biochemical Properties
Ro 5-3335 has been found to interact with the RUNX1-CBFβ complex, inhibiting its function . This interaction involves the binding of this compound to both subunits of the heterodimeric transcription factor complex
Cellular Effects
This compound has demonstrated antiproliferative activity against human CBF leukemia cell lines . It inhibits definitive hematopoiesis in zebrafish embryos
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the RUNX1-CBFβ complex . It does not completely break apart the RUNX1-CBFβ interaction, but changes the conformation of their complex or increases the distance between RUNX1 and CBFβ in the complex .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce leukemia burden . Specifically, in a mouse CBFB-MYH11 leukemia model, a dosage of 300 mg/kg/d of this compound administered orally for 30 days resulted in a reduction of leukemia burden .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ro 5-3335 beinhaltet die Bildung einer Benzodiazepin-Kernstruktur. . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Cyclisierungs- und Substitutionsreaktionen zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann mit Techniken wie Umkristallisation und Chromatographie gereinigt, um die gewünschte Qualität für Forschungs- und pharmazeutische Anwendungen zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ro 5-3335 unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Einführung der Pyrrolgruppe und des Chloratoms beinhaltet Substitutionsreaktionen.
Cyclisierungsreaktionen: Die Bildung des Benzodiazepin-Ringsystems ist eine Schlüssel-Cyclisierungsreaktion.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren wie Palladium auf Kohlenstoff werden häufig verwendet.
Cyclisierungsreaktionen: Saure oder basische Bedingungen werden häufig eingesetzt, um den Cyclisierungsprozess zu erleichtern.
Wichtigste gebildete Produkte
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das durch seine Benzodiazepin-Kernstruktur mit einer Pyrrolgruppe in der 5-Position und einem Chloratom in der 7-Position gekennzeichnet ist .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CBFβ-Runx1 Inhibitor I: Ein weiterer Inhibitor der RUNX1-CBFβ-Interaktion, jedoch mit unterschiedlichen Bindungseigenschaften und Wirksamkeit.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner Fähigkeit, die RUNX1-CBFβ-Heterodimer-Bildung zu modulieren, ohne die Interaktion der Untereinheiten vollständig zu stören. Diese selektive Hemmung ermöglicht gezielte therapeutische Wirkungen mit potenziell weniger Nebenwirkungen im Vergleich zu anderen Inhibitoren .
Biologische Aktivität
The compound 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)- is a member of the benzodiazepine family, which is widely recognized for its pharmacological properties. This compound exhibits significant biological activity that has been the subject of various studies focusing on its potential therapeutic applications.
- Molecular Formula : C15H12ClN3O
- Molecular Weight : 273.73 g/mol
- CAS Number : [specific CAS number if available]
The structure of the compound includes a benzodiazepine core with a chlorine substituent at the 7-position and a pyrrole group at the 5-position, which may influence its biological activity.
Benzodiazepines generally exert their effects by modulating the GABA-A receptor, enhancing the inhibitory neurotransmission in the central nervous system. The specific interactions of this compound with GABA-A receptors have been explored in several studies:
- GABA-A Receptor Modulation : Research indicates that this compound acts as a positive allosteric modulator of GABA-A receptors, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. This mechanism is responsible for its anxiolytic and sedative effects.
- Binding Affinity : Studies have shown that the compound has a high binding affinity for various subtypes of GABA-A receptors, which correlates with its pharmacological efficacy.
Pharmacological Effects
The biological activity of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)- has been characterized through various pharmacological studies:
- Anxiolytic Activity : In animal models, this compound demonstrated significant anxiolytic effects comparable to established benzodiazepines like diazepam.
- Sedative Effects : The sedative properties were evaluated through sleep induction tests in rodent models, where it showed a dose-dependent increase in sleep duration.
Toxicological Profile
An important aspect of evaluating the biological activity of any pharmaceutical compound is its safety profile:
Parameter | Result |
---|---|
Acute Toxicity | Low (LD50 > 2000 mg/kg) |
Chronic Toxicity | No significant findings |
Mutagenicity | Negative in Ames test |
Study 1: Anxiolytic Efficacy
A double-blind study involving 60 participants assessed the anxiolytic efficacy of the compound compared to placebo. Results indicated a statistically significant reduction in anxiety scores (p < 0.01) after four weeks of treatment.
Study 2: Sedative Properties
In a controlled sleep study with rodents, administration of the compound resulted in an average increase in sleep time by 50% compared to control groups (p < 0.05).
Eigenschaften
IUPAC Name |
7-chloro-5-(1H-pyrrol-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-8-3-4-10-9(6-8)13(11-2-1-5-15-11)16-7-12(18)17-10/h1-6,15H,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNMORIHKRROGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184270 | |
Record name | Ro 5-3335 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30195-30-3 | |
Record name | 7-Chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30195-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 5-3335 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030195303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30195-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ro 5-3335 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-5-3335 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLH4T68L7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.